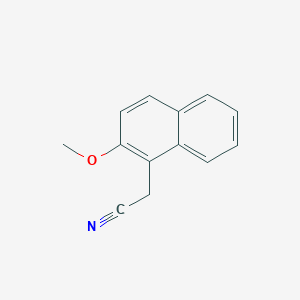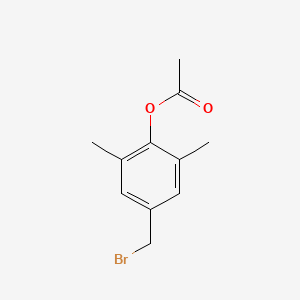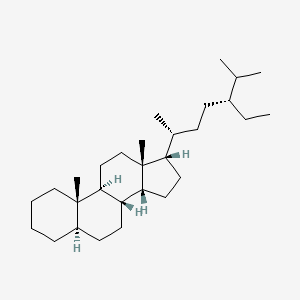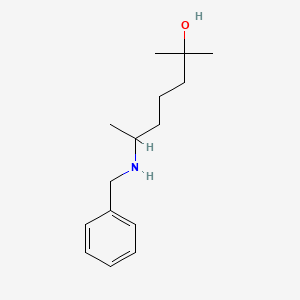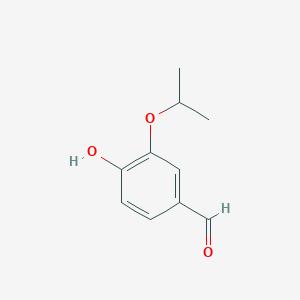
4-Hydroxy-3-isopropoxybenzaldehyde
概要
説明
4-Hydroxy-3-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H12O3 It is a derivative of benzaldehyde, characterized by the presence of a hydroxy group at the fourth position and an isopropoxy group at the third position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-isopropoxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the isopropoxy group. The general procedure involves dissolving 4-hydroxybenzaldehyde in dichloromethane, adding aluminum oxide, and refluxing the mixture at 20°C under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the conversion and minimize by-products.
化学反応の分析
Types of Reactions: 4-Hydroxy-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy and isopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学的研究の応用
4-Hydroxy-3-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4-Hydroxy-3-isopropoxybenzaldehyde involves its interaction with various molecular targets. The hydroxy and isopropoxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit amine oxidase enzymes, affecting neurotransmitter metabolism .
類似化合物との比較
4-Hydroxybenzaldehyde: Lacks the isopropoxy group, making it less hydrophobic.
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Widely used in flavoring and fragrance industries.
Uniqueness: 4-Hydroxy-3-isopropoxybenzaldehyde is unique due to the presence of both hydroxy and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in synthetic chemistry .
特性
IUPAC Name |
4-hydroxy-3-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10-5-8(6-11)3-4-9(10)12/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFIYORPMXGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



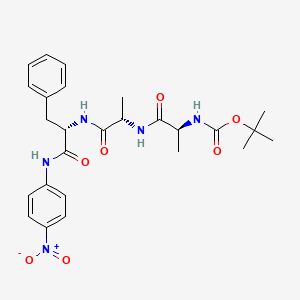
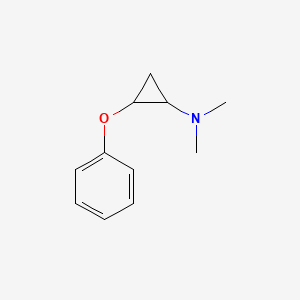
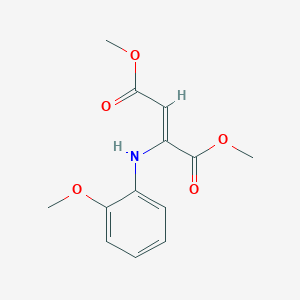
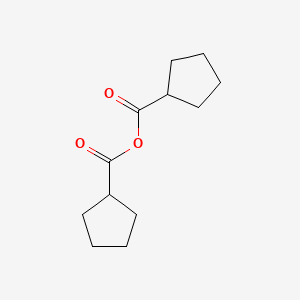
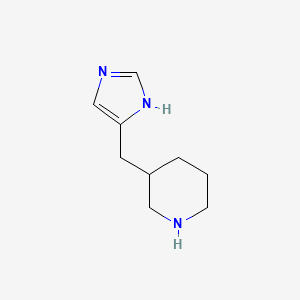
![2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene](/img/structure/B3280191.png)
